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Compound of Interest

Compound Name: 2-(Quinolin-5-YL)acetaldehyde

CAS No.: 545423-97-0

Cat. No.: B1629139 Get Quote

Executive Summary
2-(Quinolin-5-yl)acetaldehyde (CAS: 545423-97-0) is a bicyclic aromatic aldehyde used

primarily as a pharmacophore precursor in the development of kinase inhibitors (e.g., c-Met,

ALK) and fused heterocyclic systems like pyrimido[4,5-b]quinolines.[1] Its reactivity is defined

by the electrophilic formyl group tethered to the electron-deficient quinoline ring at the C5

position, making it a versatile partner for condensation, reductive amination, and

multicomponent cyclization reactions.[1] Due to the inherent instability of aryl acetaldehydes

(prone to oxidation and polymerization), this compound is often generated in situ or stored as a

stable acetal precursor.
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Identifier Value

Chemical Name 2-(Quinolin-5-yl)acetaldehyde

Systematic Name 5-Quinolineacetaldehyde

CAS Number 545423-97-0

Molecular Formula C₁₁H₉NO

Molecular Weight 171.19 g/mol

SMILES O=CCC1=CC=CC2=NC=CC=C12

InChI Key HZYCUVLOBNNEKD-UHFFFAOYSA-N

Appearance
Pale yellow to orange oil (tends to darken upon

oxidation)

Solubility
Soluble in DCM, CHCl₃, DMSO, Methanol;

Sparingly soluble in water

Stability

Air-sensitive; prone to aerobic oxidation to 2-

(quinolin-5-yl)acetic acid.[1] Store under Argon

at -20°C.

Synthetic Pathways
Strategic Analysis
Direct formylation of 5-methylquinoline is often non-selective or yields the carbaldehyde (CHO

directly on the ring).[1] The most robust, self-validating protocol for the acetaldehyde

homologue involves a Palladium-Catalyzed Heck Coupling of 5-bromoquinoline with a vinyl

ether, followed by acid hydrolysis.[1] This method avoids the use of unstable radical

intermediates and allows for the isolation of the stable acetal intermediate if immediate use is

not required.[1]

Pathway Visualization

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://hymasynthesis.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-Bromoquinoline
(CAS: 4964-71-0)

Enol Ether / Acetal
Intermediate

Heck Coupling

Butyl Vinyl Ether
Pd(OAc)2, DPPF
Et3N, DMF, 90°C

2-(Quinolin-5-yl)acetaldehyde
(CAS: 545423-97-0)

Deprotection

Acid Hydrolysis
(1M HCl, THF)

Click to download full resolution via product page

Figure 1: Palladium-catalyzed synthesis of 2-(quinolin-5-yl)acetaldehyde via Heck coupling.

Detailed Experimental Protocol
Method A: Heck Coupling (Recommended)
This protocol is favored for its scalability and the ability to purify the stable enol ether

intermediate.

Reagents:

5-Bromoquinoline (1.0 eq)[1][2]

Butyl vinyl ether (5.0 eq)[1]

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)[1]

1,1'-Bis(diphenylphosphino)ferrocene (DPPF, 0.10 eq)[1]

Triethylamine (Et₃N, 2.5 eq)[1]

DMF (anhydrous)[1]

Step-by-Step Workflow:

Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Pd(OAc)₂ and

DPPF in anhydrous DMF. Stir at room temperature for 15 minutes to form the active Pd-

ligand complex (solution turns orange-red).[1]
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Coupling: Add 5-bromoquinoline, butyl vinyl ether, and triethylamine.

Reaction: Heat the mixture to 90°C for 16–24 hours. Monitor by TLC (eluent: 30%

EtOAc/Hexanes) for the disappearance of the bromide.

Workup (Intermediate): Cool to RT. Dilute with diethyl ether and wash with water (3x) to

remove DMF. Dry organic layer over MgSO₄ and concentrate.[1] Note: The crude product is

the butyl enol ether.[1]

Hydrolysis: Dissolve the crude enol ether in THF. Add 1M HCl (aqueous) and stir vigorously

at RT for 2 hours.

Neutralization: Carefully neutralize with saturated NaHCO₃ to pH 7–8.

Extraction: Extract with DCM (3x). Dry over Na₂SO₄ and concentrate in vacuo.

Purification: Flash column chromatography (SiO₂, 0→5% MeOH in DCM).

Critical Checkpoint: Isolate quickly.[1] If the product appears as a dark oil, it may be

oxidizing.[1] Store immediately under inert gas.

Method B: Oxidation of 2-(Quinolin-5-yl)ethanol
If the alcohol precursor is available, Dess-Martin Periodinane (DMP) oxidation is superior to

Swern oxidation for this substrate due to milder conditions that prevent epimerization or over-

oxidation.[1]

Dissolve 2-(quinolin-5-yl)ethanol in DCM (0.1 M).

Add DMP (1.2 eq) at 0°C.

Warm to RT and stir for 1 hour.

Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1).

Extract and purify as above.
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The C5-acetaldehyde moiety serves as a "linchpin" for constructing tricyclic systems.[1]

Multicomponent Cyclizations
Reaction with 6-aminouracils and active methylene compounds yields pyrimido[4,5-

b]quinolines, a scaffold found in potent anticancer agents.[1]

Reductive Amination
The aldehyde reacts with primary/secondary amines (using NaBH(OAc)₃) to install solubilizing

side chains (e.g., piperazines) often required for optimizing pharmacokinetic (PK) profiles in

kinase inhibitors.
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Figure 2: Divergent synthesis applications of the aldehyde intermediate.[1]

Handling & Safety
Hazard Class: Irritant (Skin/Eye/Respiratory).[3]

Storage:-20°C under Argon. Aldehydes of this class autoxidize to the corresponding

carboxylic acid (2-(quinolin-5-yl)acetic acid) upon exposure to air.[1]

Purification Note: Avoid heating above 40°C during solvent removal to prevent self-

condensation (aldol-type polymerization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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